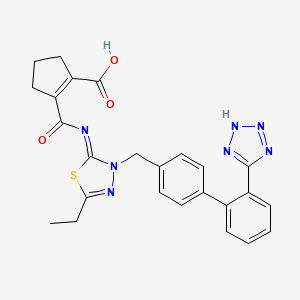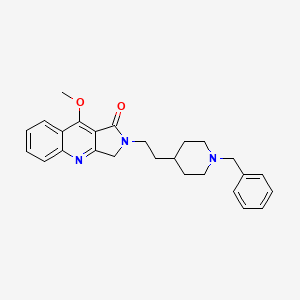
1H-Pyrrolo(3,4-b)quinolin-1-one, 2,3-dihydro-9-methoxy-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-82 is a chemical compound known for its role as an acetylcholinesterase inhibitor. This compound has shown potential in ameliorating memory impairment induced by acetylcholinergic dysfunction. It is also recognized as a potent 5-HT3 receptor antagonist, making it relevant in the treatment of Alzheimer’s Disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of T-82 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often tailored to the capabilities of the synthesizing laboratory .
Industrial Production Methods: Industrial production of T-82 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Types of Reactions:
Oxidation: T-82 can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also be performed on T-82, potentially modifying its functional groups.
Substitution: T-82 is capable of undergoing substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of T-82 .
Applications De Recherche Scientifique
T-82 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying acetylcholinesterase inhibition and 5-HT3 receptor antagonism.
Biology: Investigated for its effects on memory and cognitive functions.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s Disease and other neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in drug discovery
Mécanisme D'action
T-82 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, T-82 increases the levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, T-82 acts as a 5-HT3 receptor antagonist, blocking the action of serotonin at these receptors and contributing to its therapeutic effects in Alzheimer’s Disease .
Similar Compounds:
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s Disease.
Rivastigmine: A compound with similar acetylcholinesterase inhibitory properties.
Galantamine: Another acetylcholinesterase inhibitor with additional nicotinic receptor modulating effects.
Uniqueness of T-82: T-82 is unique in its dual action as both an acetylcholinesterase inhibitor and a 5-HT3 receptor antagonist. This dual mechanism of action may offer enhanced therapeutic benefits compared to compounds that only target acetylcholinesterase .
Propriétés
Numéro CAS |
142471-56-5 |
|---|---|
Formule moléculaire |
C26H29N3O2 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C26H29N3O2/c1-31-25-21-9-5-6-10-22(21)27-23-18-29(26(30)24(23)25)16-13-19-11-14-28(15-12-19)17-20-7-3-2-4-8-20/h2-10,19H,11-18H2,1H3 |
Clé InChI |
UQMVECQBCVBXGA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[2-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]-methylamino]-1-oxohexan-2-yl]amino]-3-(3H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]phenyl] sulfate](/img/structure/B10781909.png)
![1-[(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781915.png)
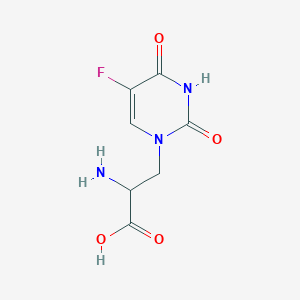
![[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)](/img/structure/B10781932.png)
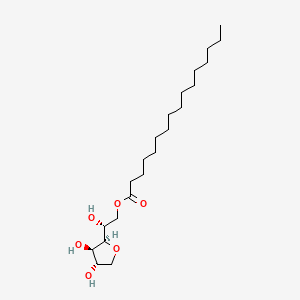
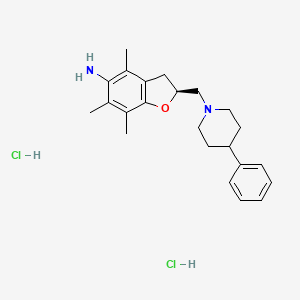
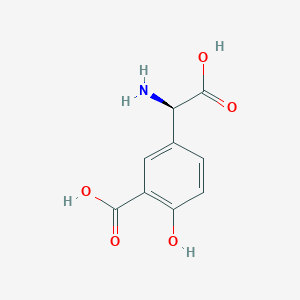
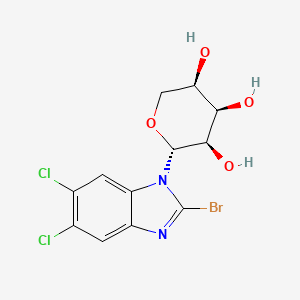
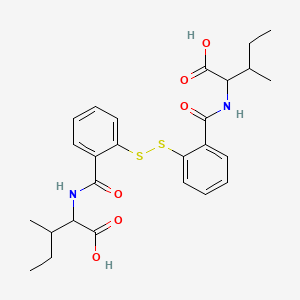

![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid](/img/structure/B10782012.png)
